2-Hydrazinyl-3-methyl-5-nitropyridine
Overview
Description
2-Hydrazinyl-3-methyl-5-nitropyridine is an organic compound with the molecular formula C6H8N4O2. It is characterized by the presence of a hydrazine group (-NH-NH2), a methyl group (-CH3), and a nitro group (-NO2) attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-3-methyl-5-nitropyridine typically involves the reaction of 2-chloro-3-methyl-5-nitropyridine with hydrazine hydrate. The reaction is carried out in ethanol at elevated temperatures (around 60°C) for about an hour .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reagent concentrations to ensure high yield and purity.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.
Reduction: The hydrazine group can participate in reduction reactions, potentially converting the nitro group to an amino group.
Substitution: The hydrazine group can act as a nucleophile, participating in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrazine Hydrate: Used in the synthesis and reduction reactions.
Ethanol: Commonly used as a solvent in the synthesis process.
Elevated Temperatures: Typically around 60°C for synthesis reactions.
Major Products:
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-Hydrazinyl-3-methyl-5-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-microbial agents.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-3-methyl-5-nitropyridine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The nitro group can participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
2-Hydrazinyl-5-methyl-3-nitropyridine: Similar structure with the hydrazine and nitro groups in different positions.
2-Amino-3-methyl-5-nitropyridine: Contains an amino group instead of a hydrazine group.
2-Chloro-3-methyl-5-nitropyridine: Precursor in the synthesis of 2-Hydrazinyl-3-methyl-5-nitropyridine.
Uniqueness: this compound is unique due to the presence of both hydrazine and nitro groups on the pyridine ring, which allows it to participate in a variety of chemical reactions and makes it a versatile building block in organic synthesis .
Properties
IUPAC Name |
(3-methyl-5-nitropyridin-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c1-4-2-5(10(11)12)3-8-6(4)9-7/h2-3H,7H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHKMLIZQJQZBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NN)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401108 | |
Record name | (3-methyl-5-nitropyridin-2-yl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6965-63-5 | |
Record name | 6965-63-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69215 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3-methyl-5-nitropyridin-2-yl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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